molecular formula C7H13BrO2 B8474214 3-Bromo-2,2-dimethylpropyl acetate

3-Bromo-2,2-dimethylpropyl acetate

Cat. No. B8474214
M. Wt: 209.08 g/mol
InChI Key: YRVSYVPAIOYEKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-2,2-dimethylpropyl acetate is a useful research compound. Its molecular formula is C7H13BrO2 and its molecular weight is 209.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-2,2-dimethylpropyl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-2,2-dimethylpropyl acetate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C7H13BrO2

Molecular Weight

209.08 g/mol

IUPAC Name

(3-bromo-2,2-dimethylpropyl) acetate

InChI

InChI=1S/C7H13BrO2/c1-6(9)10-5-7(2,3)4-8/h4-5H2,1-3H3

InChI Key

YRVSYVPAIOYEKX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC(C)(C)CBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 3-bromo-2,2-dimethyl-1-propanol (5 mL) and triethylamine (15 mL) was added tetrahydrofuran (50 mL), acetyl chloride (3.8 mL) was added dropwise under ice-cooling, and the mixture was stirred at room temperature overnight. Water was added to the reaction mixture, and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated brine, and the solvent was evaporated to give acetic acid (3-bromo-2,2-dimethyl-1-propyl)ester (8.37 g). The obtained acetic acid (3-bromo-2,2-dimethyl-1-propyl)ester (8.37 g) were added sodium sulfite (5.05 g) and water (20 mL), and the mixture was stirred with heating under reflux for 20 hr. To the reaction mixture was added concentrated hydrochloric acid (5.81 mL), and the mixture was stirred with heating under reflux for 1 hr. The reaction mixture was cooled, neutralized with 4N aqueous sodium hydroxide solution (20.5 mL), and the mixture was concentrated to about 10 mL. The precipitated precipitate was collected by filtration, and the filtrate was concentrated. To the obtained residue was added phosphorus pentachloride (18.35 g) under ice-cooling, and the mixture was stirred at room temperature for 1 hr. Into the reaction mixture was poured ice water, and the mixture was extracted with dichloromethane. The solvent was evaporated from the organic layer to give crude 3-chloro-2,2-dimethylpropane-1-sulfonyl chloride (3.99 g). Using the obtained crude 3-chloro-2,2-dimethylpropane-1-sulfonyl chloride (3.99 g) and ethyl 4-aminobenzoate (3.21 g) and by the reaction and treatment in the same manner as in Preparation Example 17, the title compound (127 mg) was obtained.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
3.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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